![molecular formula C20H20N2O B6638633 N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)
N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers led by David Johnson at Pfizer, and since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR5, this compound reduces the release of glutamate, a neurotransmitter that is involved in various physiological and pathological processes such as learning and memory, pain perception, and neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function in Alzheimer's and Parkinson's disease models, reducing drug-seeking behavior in addiction models, and reducing neuroinflammation and oxidative stress in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide in lab experiments is its high selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide, including:
1. Developing more potent and selective mGluR5 antagonists for therapeutic use.
2. Investigating the potential of this compound and other mGluR5 antagonists as neuroprotective agents in neurodegenerative diseases.
3. Studying the role of mGluR5 in the development and maintenance of drug addiction and exploring the potential of mGluR5 antagonists as anti-addiction agents.
4. Investigating the potential of this compound and other mGluR5 antagonists as anti-inflammatory and antioxidant agents in various neurological disorders.
5. Exploring the potential of this compound and other mGluR5 antagonists as cognitive enhancers in healthy individuals and in the treatment of cognitive deficits in various neurological disorders.
Métodos De Síntesis
The synthesis of N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide involves a multi-step process that starts with the reaction of 3-methylbenzylamine with 3-bromobenzoyl chloride to form 3-(3-methylphenyl)-3-oxopropanenitrile. This intermediate is then reacted with 1,2-diaminopropane to form the pyrrole ring, followed by the introduction of the benzamide group using benzoyl chloride. The final step involves the reduction of the nitrile group to the amine using lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been used as a research tool to study the role of mGluR5 in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-16-6-4-7-17(14-16)10-11-21-20(23)18-8-5-9-19(15-18)22-12-2-3-13-22/h2-9,12-15H,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSZZVVONOMCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)C2=CC(=CC=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.